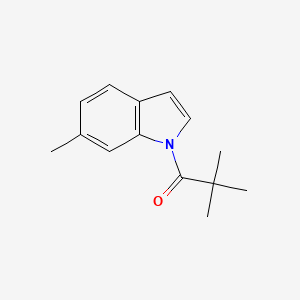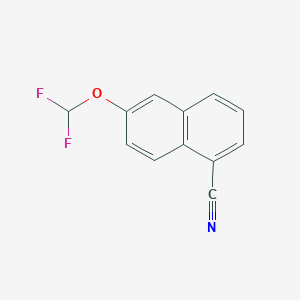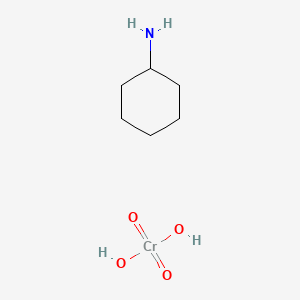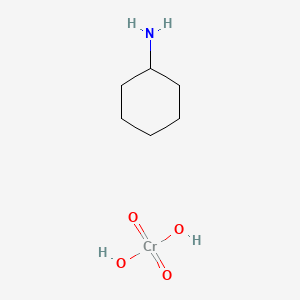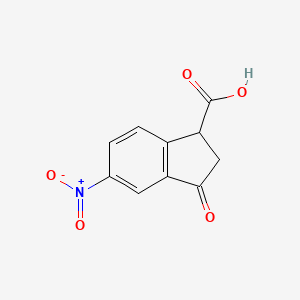
2-Ethoxy-3-hydroxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features an ethoxy group at the second position and a hydroxyl group at the third position on the naphthalene-1,4-dione core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst .
Industrial Production Methods
Industrial production methods for hydroxy-substituted naphthalene-1,4-dione derivatives often involve three-component condensation reactions. These reactions typically use aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione as starting materials, with catalysts such as DBU, InCl3, or nano-copper (II) oxide .
化学反应分析
Types of Reactions
2-Ethoxy-3-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The ethoxy and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phenylphosphinic acid, aromatic aldehydes, and amines. Reaction conditions often involve ambient temperature and the use of water as a solvent .
Major Products
Major products formed from these reactions include various naphthoquinone derivatives, which can exhibit different biological and chemical properties .
科学研究应用
2-Ethoxy-3-hydroxynaphthalene-1,4-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione involves its redox-active properties. Quinones, including this compound, can generate oxidative damage in intracellular macromolecules such as lipids, proteins, and DNA. This oxidative stress can lead to various biological effects, including cell proliferation, apoptosis, or necrosis .
相似化合物的比较
Similar Compounds
2-Hydroxynaphthalene-1,4-dione:
2,3-Dimethoxynaphthalene-1,4-dione: This compound is a redox-cycling agent that induces intracellular superoxide anion formation.
Uniqueness
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C12H10O4 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC 名称 |
2-ethoxy-3-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6,15H,2H2,1H3 |
InChI 键 |
HYBPDYOUVYBYAM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




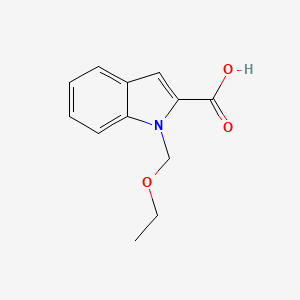
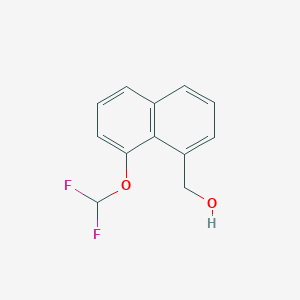
![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)
